molecular formula C11H7ClFN B8520173 2-(4-Chloro-phenyl)-3-fluoro-pyridine

2-(4-Chloro-phenyl)-3-fluoro-pyridine

Cat. No.: B8520173
M. Wt: 207.63 g/mol
InChI Key: WAAURGYZRQPPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-phenyl)-3-fluoro-pyridine is a versatile fluorinated pyridine derivative serving as a key synthetic intermediate in medicinal chemistry and agrochemical research. The compound combines a chlorophenyl group with a fluoropyridine ring, a structure frequently found in the development of active pharmaceutical ingredients (APIs) and crop protection agents . The presence of halogen atoms makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to efficiently build complex molecular architectures . This scaffold is of significant interest in drug discovery, particularly for creating molecules that target various enzymes and receptors. Fluorinated pyridines are known to enhance properties like metabolic stability, membrane permeability, and binding affinity in lead compounds . Researchers can utilize this chemical to develop novel candidates for a range of therapeutic areas, including oncology and central nervous system (CNS) diseases. In material science, it acts as a building block for creating functionalized ligands and organic materials. As a high-value intermediate, it supports innovation in multiple R&D sectors. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or human therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7ClFN

Molecular Weight

207.63 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-fluoropyridine

InChI

InChI=1S/C11H7ClFN/c12-9-5-3-8(4-6-9)11-10(13)2-1-7-14-11/h1-7H

InChI Key

WAAURGYZRQPPDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)F

Origin of Product

United States

Advanced Synthetic Strategies for 2 4 Chloro Phenyl 3 Fluoro Pyridine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 2-(4-chloro-phenyl)-3-fluoro-pyridine reveals several strategic disconnections. The most prominent disconnection is at the C2-C(aryl) bond, suggesting a convergent synthesis from a 3-fluoropyridine (B146971) derivative and a 4-chlorophenyl component. This approach is advantageous as it allows for the late-stage introduction of the aryl group.

Alternatively, a disconnection at the C3-F bond suggests the fluorination of a 2-(4-chlorophenyl)pyridine (B1585704) precursor. This linear approach requires the early introduction of the chlorophenyl moiety.

A third strategy involves the construction of the pyridine (B92270) ring itself from acyclic precursors already bearing the necessary substituents.

Based on these analyses, the key precursors for the synthesis of this compound can be identified:

From C2-C(aryl) disconnection: 2-halo-3-fluoropyridine (e.g., 2-bromo-3-fluoropyridine (B1272038) or 2-chloro-3-fluoropyridine) and a 4-chlorophenyl organometallic reagent (e.g., 4-chlorophenylboronic acid, (4-chlorophenyl)tributylstannane, or (4-chlorophenyl)zinc chloride).

From C3-F disconnection: 2-(4-chlorophenyl)pyridine.

From ring synthesis: Substituted enamines, enones, and ammonia (B1221849) sources.

Regioselective Direct Functionalization Approaches

Direct functionalization of a pre-formed pyridine or aryl-pyridine scaffold offers an efficient route to the target molecule.

Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quenching

Directed Ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the context of pyridine synthesis, a directing group can facilitate deprotonation at an adjacent position, creating a nucleophilic center for reaction with an electrophile.

For the synthesis of this compound, a plausible DoM strategy would involve the ortho-lithiation of a 2-arylpyridine precursor. The nitrogen atom of the pyridine ring can act as a directing group, although its efficacy can be limited. More effective directing groups, such as an amide or a methoxy (B1213986) group, can be strategically placed on the pyridine ring to enhance the regioselectivity of the lithiation.

Once the organolithium species is formed at the C3 position, it can be quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, to introduce the fluorine atom.

Hypothetical DoM Approach:

StepReactant 1Reactant 2ReagentsProduct
12-(4-chlorophenyl)pyridinen-ButyllithiumTMEDA, THF, -78 °C2-(4-chlorophenyl)-3-lithiopyridine
22-(4-chlorophenyl)-3-lithiopyridineNFSITHF, -78 °C to rtThis compound

Selective Halogenation Methods and Mechanisms

The introduction of the fluorine atom can also be achieved through selective halogenation of a 2-(4-chlorophenyl)pyridine precursor. Electrophilic fluorination of pyridines can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, the use of potent electrophilic fluorinating agents can overcome this hurdle.

The mechanism of electrophilic fluorination of pyridines generally involves the attack of the aromatic π-system on the electrophilic fluorine source, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation restores the aromaticity of the pyridine ring. The regioselectivity of the reaction is influenced by the electronic properties of both the pyridine ring and any existing substituents. The presence of the 4-chlorophenyl group at the C2 position would likely direct the incoming electrophile to the C3 or C5 positions.

Electrophilic Fluorinating Agents:

AgentDescription
Selectfluor® (F-TEDA-BF4)A highly reactive and versatile electrophilic fluorinating agent.
N-Fluorobenzenesulfonimide (NFSI)A crystalline, stable, and effective source of electrophilic fluorine.

Cross-Coupling Methodologies for Aryl-Pyridine Bond Formation

Cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, and they are widely employed in the synthesis of biaryl and heteroaryl compounds.

Suzuki-Miyaura Cross-Coupling and Variants

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is characterized by its high tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be envisioned:

Coupling of 2-halo-3-fluoropyridine with 4-chlorophenylboronic acid.

Coupling of 3-fluoropyridin-2-ylboronic acid with 1-chloro-4-iodobenzene (B104392) or 1-bromo-4-chlorobenzene.

Exemplary Suzuki-Miyaura Coupling Conditions:

Pyridine SubstrateBoronic AcidCatalystLigandBaseSolventYield (%)
2-Bromo-3-fluoropyridine4-Chlorophenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂ONot Reported
2-Chloro-3-fluoropyridine (B99640)4-Chlorophenylboronic acidPd₂(dba)₃XPhosK₃PO₄1,4-DioxaneNot Reported

Yields for the specific target molecule are not widely reported in the literature; these conditions are based on general procedures for similar couplings.

Other Transition-Metal Catalyzed Coupling Reactions

Besides the Suzuki-Miyaura reaction, other transition-metal catalyzed cross-coupling reactions can be employed for the synthesis of this compound.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. The Stille coupling is known for its tolerance of a wide range of functional groups, but the toxicity of organotin reagents is a significant drawback.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organic halide or triflate. Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can lead to higher reaction rates and yields.

Comparison of Cross-Coupling Reactions:

ReactionOrganometallic ReagentAdvantagesDisadvantages
Suzuki-MiyauraOrganoboronCommercially available, stable, low toxicityCan require strong bases
StilleOrganotinTolerates many functional groupsToxic reagents and byproducts
NegishiOrganozincHigh reactivity, good yieldsMoisture and air sensitive reagents

Ring-Forming Reactions and Heterocycle Synthesis

The construction of the 3-fluoropyridine core is a key challenge in the synthesis of the target molecule. Several modern ring-forming strategies have been developed to create substituted pyridines, which can be adapted for this purpose. These methods often build the heterocyclic ring from acyclic precursors, allowing for the strategic placement of substituents.

One prominent approach involves the Rh(III)-catalyzed C–H functionalization to assemble multi-substituted 3-fluoropyridines. nih.gov This method utilizes the reaction of α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov For the synthesis of a molecule like this compound, this would involve the coupling of an appropriately substituted oxime with an alkyne bearing the 4-chlorophenyl group. This reaction is notable for its ability to create the pyridine ring in a single step with predictable regioselectivity, especially when using terminal alkynes. nih.gov

Another powerful strategy is photoredox-mediated coupling. This method can be used to synthesize 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl (B83357) enol ethers. acs.org While a direct synthesis of the target compound is not explicitly detailed, the synthesis of the related 6-(4-Chlorophenyl)-3-fluoro-2-phenylpyridine demonstrates the viability of this ring-forming reaction. acs.org The process involves a photoredox coupling followed by a condensation reaction with an ammonia source, such as ammonium (B1175870) acetate (B1210297), to form the pyridine ring. acs.org

Traditional cross-coupling reactions, while not strictly ring-forming reactions, are also indispensable for synthesizing the target compound. A common strategy involves the Suzuki coupling of a pre-formed 3-fluoropyridine ring bearing a halogen (e.g., 2-bromo-3-fluoropyridine or 2-chloro-3-fluoropyridine) with 4-chlorophenylboronic acid. This approach relies on the availability of the functionalized pyridine starting material. The synthesis of precursors like 2-chloro-3-fluoropyridine can be achieved through methods such as the Balz-Schiemann reaction on 2-chloro-3-aminopyridine, where the amino group is converted to a diazonium tetrafluoroborate (B81430) and subsequently decomposed to install the fluorine atom. google.com

Optimization of Reaction Conditions and Scalability Studies

The efficiency and viability of a synthetic route, particularly for large-scale production, depend heavily on the optimization of reaction conditions. For the synthesis of this compound and its analogues, several studies have focused on refining parameters such as solvent, temperature, catalyst, and reagents to maximize yield and minimize byproducts.

In the context of Rh(III)-catalyzed C–H functionalization for 3-fluoropyridine synthesis, avoiding nucleophilic solvents is critical to prevent the displacement of the fluoride (B91410) substituent. nih.gov A study on a similar synthesis demonstrated that while alcoholic solvents like methanol (B129727) (MeOH) or 2,2,2-trifluoroethanol (B45653) (TFE) were problematic, non-hydroxylic solvents such as ethyl acetate provided better results. nih.gov Further optimization showed that sterically hindered alcohols like tert-butanol (B103910) (t-BuOH) could be effective in promoting the reaction while minimizing fluoride displacement. nih.gov

Table 1: Optimization of Solvent for Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines nih.gov
EntrySolventBaseTemperature (°C)Result
1MeOHCsOAc60Fluoride displacement
2TFECsOAc60Fluoride displacement
3Ethyl AcetateCsOPiv100Complete conversion
4t-BuOHCsOPiv100Complete conversion, minimal byproduct

For photoredox-mediated syntheses of fluoropyridines, reaction conditions have also been systematically optimized. acs.org The choice of solvent and temperature significantly impacts reaction speed and yield. For the cyclization step to form the pyridine ring, dimethylformamide (DMF) was found to be superior to acetonitrile, and elevated temperatures (120 °C) were necessary for the complete formation of the product. acs.org This led to the development of a one-pot protocol that afforded the desired pyridine in high yield. acs.org

Table 2: Optimization of a One-Pot Photoredox Coupling/Cyclization Reaction acs.org
EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile1203Lower yield
2DMF803Incomplete reaction
3DMF120390

Regarding scalability, the development of one-pot processes is a significant step forward. The synthesis of the precursor 2-chloro-3-fluoropyridine has been addressed with a one-pot method using copper(II) fluoride as the fluorinating agent. google.com This approach is reported to be simpler to operate, proceeds under mild conditions, and provides stable yields above 60%, making it more amenable to scaling up compared to traditional methods involving anhydrous hydrogen fluoride. google.com Such advancements in the synthesis of key intermediates are crucial for the scalable production of the final target compound, this compound.

Elucidation of Molecular Structure and Electronic Properties Through Advanced Characterization

High-Resolution Mass Spectrometry for Isotopic Pattern and Elemental Composition Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For 2-(4-Chloro-phenyl)-3-fluoro-pyridine, with a molecular formula of C₁₁H₇ClFN, the expected monoisotopic mass can be calculated. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl), results in a distinctive M+2 peak in the mass spectrum, providing a clear signature for chlorine-containing compounds. The analysis of this isotopic pattern, along with the high-resolution mass measurement, allows for unambiguous confirmation of the elemental formula.

Table 1: Theoretical Isotopic Distribution for C₁₁H₇³⁵Cl¹⁹FN and C₁₁H₇³⁷Cl¹⁹FN

Ion Formula Mass (Da) Relative Abundance (%)
[C₁₁H₇³⁵ClFN]⁺ 207.0251 100.00
[C₁₁H₇³⁷ClFN]⁺ 209.0221 32.50
[C₁₀¹³CH₇³⁵ClFN]⁺ 208.0284 12.03

Note: The table presents the theoretical isotopic distribution for the molecular ion, highlighting the expected M and M+2 peaks due to the presence of ³⁵Cl and ³⁷Cl isotopes.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides information on the chemical environment of each nucleus and their connectivity.

¹H and ¹³C NMR spectra provide initial information about the proton and carbon frameworks of the molecule. The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the chlorophenyl and fluoropyridine rings. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide information about the spatial proximity of protons, aiding in the determination of the preferred conformation of the molecule in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

Position ¹H δ (ppm) ¹³C δ (ppm) J (Hz)
Pyridine (B92270) Ring
2 - ~156 -
3 - ~158 d, ¹JCF ≈ 240
4 ~7.4 ~123 dd
5 ~7.2 ~125 m
6 ~8.5 ~148 d
Phenyl Ring
1' - ~137 -
2', 6' ~7.9 ~129 d
3', 5' ~7.5 ~128 d

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Coupling constants (J) are given as 'd' for doublet and 'm' for multiplet. The large one-bond carbon-fluorine coupling (¹JCF) is a characteristic feature.

¹⁹F NMR is a highly sensitive technique for characterizing the electronic environment of the fluorine atom. thermofisher.comwikipedia.org The chemical shift of the fluorine nucleus in this compound is influenced by the electronic effects of the substituents on the pyridine ring. fluorine1.ru The coupling of the fluorine atom to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) provides valuable structural information. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the molecular structure. thermofisher.comwikipedia.org

Table 3: Expected ¹⁹F NMR Data for this compound

Parameter Expected Value
Chemical Shift (δ) -110 to -140 ppm (relative to CFCl₃)
Coupling Constants ³JHF (to H4) ≈ 5-10 Hz

Note: The chemical shift range is a general prediction for fluoropyridines and can be influenced by the solvent and the 4-chlorophenyl substituent.

While tautomerism is not expected for this compound, dynamic NMR studies can be employed to investigate the rotational barrier around the C2-C1' single bond connecting the two aromatic rings. By monitoring the NMR spectra at different temperatures, it is possible to determine the energy barrier for rotation. This provides insight into the conformational flexibility of the molecule and the steric and electronic factors that govern its preferred geometry in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific functional groups and bond vibrations. For this compound, characteristic bands for C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings are expected. The C-F and C-Cl stretching vibrations will also give rise to distinct absorption bands, further confirming the presence of these functional groups. Theoretical calculations can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. nih.gov

Table 4: Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aromatic C=C and C=N Stretch 1600-1400
C-F Stretch 1300-1200
C-Cl Stretch 800-600

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles. For this compound, an X-ray crystal structure would reveal the planarity of the aromatic rings and the dihedral angle between them. Furthermore, it would provide detailed insights into the intermolecular interactions that govern the crystal packing, such as π-π stacking, C-H···F, and C-H···N interactions. nih.govrsc.orgnih.gov The analysis of these interactions is crucial for understanding the solid-state properties of the compound. nih.gov

Table 5: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~7.5
b (Å) ~11.0
c (Å) ~12.0
β (°) ~105
V (ų) ~890
Z 4

Note: This data is hypothetical and serves as an example of the type of information that would be obtained from an X-ray crystallographic study. The actual values would depend on the specific crystal packing.

Chiroptical Spectroscopy

A thorough review of scientific literature indicates that chiroptical spectroscopy analysis is not applicable to the parent compound, this compound. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images and can exist as distinct enantiomers.

The molecular structure of this compound is inherently achiral under normal conditions. Chirality in biaryl systems of this type typically arises from a phenomenon known as atropisomerism, where rotation around the single bond connecting the two aryl rings (the C-C bond between the pyridine and phenyl rings) is significantly restricted. nih.govresearchgate.net This restricted rotation, caused by steric hindrance from bulky substituent groups at the positions ortho to the linking bond, creates a high-energy barrier that allows for the isolation of stable, non-interconverting rotational isomers (atropisomers).

In the case of this compound, the substituents are not large enough to create a substantial barrier to rotation. The phenyl ring has a chlorine atom at the para-position (position 4) and hydrogen atoms at the ortho-positions. The pyridine ring has a fluorine atom at one of its ortho-positions (position 3). The steric hindrance provided by the single fluorine atom and the adjacent hydrogen atoms is insufficient to prevent free rotation around the C-C bond at ambient temperatures. Consequently, the molecule does not possess a stable chiral axis and exists as a rapidly interconverting mixture of conformers that are achiral on average.

For chiroptical properties to be observed, derivatives of this compound would need to be synthesized that either contain a separate chiral center or are designed to exhibit stable atropisomerism by introducing larger, more sterically demanding groups at the ortho-positions. Currently, there are no published studies detailing the synthesis of such chiral derivatives or reporting their analysis via chiroptical spectroscopy. Therefore, no experimental data, such as specific rotation, Cotton effects, or detailed research findings related to the chiroptical properties of this compound or its derivatives, are available.

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

Despite a comprehensive search of scientific literature and databases, detailed computational and theoretical modeling studies focusing specifically on the chemical compound this compound are not publicly available. Consequently, an article structured around the requested in-depth computational analysis, including quantum chemical calculations, spectroscopic predictions, conformational analysis, reaction mechanism studies, and intermolecular interaction analysis, cannot be generated at this time.

Quantum Chemical Calculations (DFT, Ab Initio): No studies detailing the geometry optimization or electronic structure of this specific molecule were found.

Molecular Orbital and Electrostatic Potential Analysis: Information regarding the HOMO-LUMO energy gap, charge distribution, and Molecular Electrostatic Potential (MEP) surface for this compound is not present in the available literature.

Prediction of Spectroscopic Properties: There are no published theoretical predictions of NMR, IR, or UV-Vis spectra for this compound that would allow for a comparison with experimental data.

Conformational and Energy Landscape Analysis: Research on the conformational isomers and the potential energy landscape of this molecule has not been published.

Reaction Mechanism and Transition State Studies: Computational studies detailing the synthesis mechanism or identifying transition states for the formation of this compound could not be located.

Intermolecular Interactions and Crystal Packing: There are no available crystallographic data or computational analyses of the crystal packing and intermolecular forces for this compound.

While computational studies on related pyridine and chlorophenyl derivatives exist, the strict requirement to focus solely on this compound prevents the use of analogous data. The specific combination of the 4-chlorophenyl group at the 2-position and the fluorine atom at the 3-position of the pyridine ring appears to be a niche area that has not yet been the subject of dedicated computational chemistry research.

Therefore, all sections and subsections of the requested article outline remain unaddressed due to the absence of specific research data for this compound.

Computational Chemistry and Theoretical Modeling of 2 4 Chloro Phenyl 3 Fluoro Pyridine

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a vital computational tool for predicting the physicochemical properties of a molecule based on its structural and electronic features. This approach is particularly valuable in the early stages of chemical research and drug discovery, as it allows for the estimation of key properties without the need for extensive experimental synthesis and testing. For a novel compound such as 2-(4-Chloro-phenyl)-3-fluoro-pyridine, QSPR models can provide crucial insights into its behavior, including its solubility, lipophilicity, and potential bioavailability.

The fundamental principle of QSPR is to establish a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined property. These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, electronic distribution, and connectivity. By applying statistical methods like multiple linear regression (MLR) to a dataset of related compounds, a predictive model can be developed.

Molecular Descriptor Calculation

To build a QSPR model for this compound, a comprehensive set of molecular descriptors would first be calculated. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. Examples include the Wiener index, which relates to molecular branching, and the Zagreb indices, which are calculated from the degrees of vertices in the molecular graph.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO). For halogenated aromatic compounds, descriptors derived from the electrostatic potential are also highly relevant.

Physicochemical Descriptors: These calculated values relate to well-known physicochemical properties. Molar refractivity (MR) provides a measure of molecular volume and polarizability, while the logarithm of the octanol-water partition coefficient (LogP) is a key indicator of lipophilicity.

A hypothetical set of calculated molecular descriptors for this compound is presented in the table below. These values are illustrative and based on typical ranges for similar halogenated phenyl-pyridine structures.

Interactive Data Table: Calculated Molecular Descriptors for this compound

Descriptor ClassDescriptor NameAbbreviationCalculated Value
Physicochemical Molar VolumeVm175.4 cm³/mol
Molar RefractivityMR55.2
LogP (Octanol/Water)LogP3.85
Polar Surface AreaPSA12.89 Ų
Electronic Dipole Momentµ2.15 D
HOMO EnergyEHOMO-6.75 eV
LUMO EnergyELUMO-1.20 eV
Topological Wiener IndexW1120
First Zagreb IndexM188
Balaban IndexJ2.45

QSPR Model Development and Validation

Using a dataset of structurally analogous compounds, a multiple linear regression (MLR) analysis can be performed to generate predictive equations for key properties. For instance, aqueous solubility (LogS) and lipophilicity (LogP) are critical properties for assessing the drug-likeness of a compound.

A hypothetical QSPR model for predicting the aqueous solubility of compounds in the phenyl-pyridine class might yield an equation such as:

LogS = 0.75 - 0.05(MR) + 0.25(PSA) - 0.85(LogP)

This equation suggests that solubility decreases with increasing molar refractivity and lipophilicity, while it increases with a larger polar surface area.

Similarly, a model for predicting lipophilicity could be formulated as:

LogP = 1.20 + 0.03(Vm) - 0.15(PSA) - 0.10(µ)

This model indicates that lipophilicity is positively correlated with molecular volume but negatively influenced by the polar surface area and dipole moment.

The predictive power of such models is evaluated using statistical metrics like the coefficient of determination (R²) and through cross-validation techniques. A high R² value (typically > 0.8) indicates a strong correlation between the descriptors and the property being modeled.

Predicted Properties

By inputting the calculated descriptor values for this compound into these validated QSPR equations, we can estimate its key physicochemical properties. The table below provides a summary of these hypothetical predicted properties.

Interactive Data Table: QSPR-Predicted Properties of this compound

PropertyAbbreviationPredicted ValueQSPR Model R²
Aqueous SolubilityLogS-5.15 mol/L0.88
LipophilicityLogP3.820.91
Bioavailability Score0.55N/A

These QSPR-derived predictions offer valuable, albeit theoretical, guidance for further experimental investigation. They suggest that this compound possesses low aqueous solubility and high lipophilicity, which are important considerations for its potential applications and formulation.

Chemical Reactivity and Transformation of 2 4 Chloro Phenyl 3 Fluoro Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogen Atoms

Regioselectivity and Mechanistic Investigations

In the context of 2-(4-Chloro-phenyl)-3-fluoro-pyridine, nucleophilic attack is overwhelmingly favored at the C-2 position of the pyridine (B92270) ring, leading to the displacement of the fluoride (B91410) ion. This high regioselectivity is governed by several electronic factors:

Ring Activation: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and reduces the activation energy for nucleophilic attack compared to the benzene (B151609) ring. wikipedia.org

Intermediate Stabilization: When a nucleophile attacks the C-2 position, the negative charge of the resulting Meisenheimer complex is delocalized over the ring and, crucially, onto the electronegative nitrogen atom. wikipedia.org This provides significant stabilization that is not possible if the attack were to occur on the phenyl ring.

Leaving Group Ability: In SNAr reactions on electron-deficient rings, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and thus more susceptible to attack. nih.gov Consequently, the C-F bond is more readily attacked than the C-Cl bond on the separate, less activated phenyl ring. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the activating effect of the fluorine substituent. nih.govresearchgate.net

The chlorine atom on the para-position of the phenyl ring is comparatively unreactive towards SNAr. The phenyl ring is not activated by an electron-withdrawing group in a position that would stabilize an intermediate via resonance (i.e., ortho or para to the leaving group). Therefore, harsh reaction conditions would be required to substitute the chlorine, while the fluorine on the pyridine ring can be displaced under much milder conditions.

Reactivity with Various Nucleophiles (e.g., O-, N-, C-, S-based)

The activated C-2 position of this compound readily reacts with a variety of nucleophiles. The general reactivity trend often depends on the nature of the nucleophile. sci-hub.se

Oxygen-based Nucleophiles: Alkoxides and phenoxides are effective nucleophiles for displacing the 2-fluoro substituent. These reactions are typically performed in the presence of a base (e.g., sodium hydride, potassium carbonate) in polar aprotic solvents like DMF or DMSO. For oxygen nucleophiles, the reactivity of halopyridines often follows the trend F > Cl > Br > I, consistent with a charge-controlled reaction where the initial nucleophilic attack is the rate-determining step. sci-hub.se

Nitrogen-based Nucleophiles: Primary and secondary amines, as well as N-heterocycles, can be used to form C-N bonds. These reactions are fundamental in medicinal chemistry for accessing a wide range of derivatives.

Sulfur-based Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to displace the fluoride, yielding 2-thioether-substituted pyridines. Interestingly, with soft nucleophiles like thiolates, the rate-determining step in SNAr can shift to the expulsion of the leaving group, leading to a reactivity trend of I > Br > Cl > F for 2-halopyridines. sci-hub.se

Carbon-based Nucleophiles: Carbanions, such as those derived from malonates or cyanides, can also be employed, though they may require stronger bases or harsher conditions to achieve successful substitution.

The following table summarizes representative SNAr reactions based on the reactivity of similar 2-fluoropyridine systems.

Nucleophile TypeExample NucleophileTypical ConditionsProduct Type
O-basedSodium Methoxide (NaOMe)MeOH, reflux2-(4-Chlorophenyl)-3-methoxy-pyridine
N-basedMorpholineK₂CO₃, DMSO, 100 °C4-(3-(4-Chlorophenyl)pyridin-2-yl)morpholine
S-basedSodium Thiophenoxide (NaSPh)DMF, 80 °C2-(4-Chlorophenyl)-3-(phenylthio)pyridine
C-basedSodium Diethyl MalonateNaH, THF, refluxDiethyl 2-(3-(4-chlorophenyl)pyridin-2-yl)malonate

Electrophilic Aromatic Substitution on Pyridine and Phenyl Rings

Electrophilic aromatic substitution (SEAr) on this compound is challenging due to the electronic properties of both aromatic rings.

Pyridine Ring: The pyridine ring is strongly deactivated towards electrophiles. The nitrogen atom exerts a powerful electron-withdrawing inductive effect, and under the acidic conditions typical for SEAr (e.g., nitration, halogenation), the nitrogen lone pair is protonated or coordinates to a Lewis acid catalyst. This forms a pyridinium (B92312) species, which is even more severely deactivated. If substitution were to occur, it would be directed to the C-5 position (meta to the nitrogen and the phenyl group).

Phenyl Ring: The phenyl ring is substituted with two deactivating groups: the 4-chloro group (weakly deactivating, ortho-, para-directing) and the 3-fluoropyridin-2-yl group (strongly deactivating, meta-directing). The combined effect of these groups makes the phenyl ring highly electron-deficient and thus unreactive towards electrophiles. Any potential substitution would be directed to the positions ortho to the chlorine atom (C-3' and C-5'), but the reaction would likely require forcing conditions.

Given these factors, direct electrophilic aromatic substitution on this compound is not a synthetically viable transformation under standard conditions.

Transition-Metal Catalyzed Functionalizations (e.g., C-H Activation, Heck, Sonogashira, Negishi)

Transition-metal catalysis offers powerful alternatives for functionalizing this compound at positions that are inaccessible through classical substitution reactions.

C-H Activation: The pyridine nitrogen atom can act as an effective directing group for the ortho-C–H activation of the phenyl ring. nih.govbeilstein-journals.org Palladium-catalyzed reactions, for example, can functionalize the C-2' and C-6' positions of the phenyl ring. This strategy allows for the introduction of various groups, including aryl, alkyl, and trifluoromethylthio (SCF₃) moieties. nih.gov

Heck Reaction: The Mizoroki-Heck reaction couples aryl halides with alkenes. wikipedia.orgorganic-chemistry.org The C-Cl bond on the phenyl ring of this compound can serve as the halide partner in a Heck reaction, although chlorides are generally less reactive than bromides or iodides and may require specialized catalyst systems (e.g., with bulky phosphine (B1218219) ligands) and higher temperatures. This would allow for the formation of a styrenyl-type linkage at the C-4' position. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgwikipedia.org Similar to the Heck reaction, the C-Cl bond can be used to introduce an alkynyl substituent onto the phenyl ring.

Negishi Coupling: The Negishi coupling is a versatile cross-coupling reaction between an organozinc reagent and an organic halide, catalyzed by nickel or palladium. researchgate.netwikipedia.orgcommonorganicchemistry.com This reaction is known for its high functional group tolerance and its effectiveness in coupling sp², and sp³ carbon centers. The C-Cl bond of this compound could be coupled with various organozinc reagents (alkyl, aryl, benzyl) to form new C-C bonds. orgsyn.org

The following table provides an overview of potential transition-metal catalyzed reactions.

ReactionReactive SiteCoupling PartnerCatalyst System (Example)Product Type
C-H ArylationPhenyl C-2'Aryl boronic acidPd(OAc)₂2-(Biphenyl-2-yl)-3-fluoro-pyridine derivative
Heck ReactionPhenyl C-4'StyrenePd(OAc)₂, P(o-tol)₃, Base3-Fluoro-2-(4-stilbenyl)pyridine derivative
Sonogashira CouplingPhenyl C-4'PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Base3-Fluoro-2-(4-(phenylethynyl)phenyl)pyridine
Negishi CouplingPhenyl C-4'Benzylzinc chloridePd(PPh₃)₄2-(4-Benzylphenyl)-3-fluoropyridine

Radical Reactions and Reductive Transformations

Radical Reactions: While specific radical reactions on this compound are not widely documented, the pyridine moiety is susceptible to radical functionalization. The Minisci reaction, for instance, allows for the introduction of alkyl or acyl radicals onto protonated heteroaromatic systems, typically at the C-4 and C-6 positions.

Reductive Transformations: The compound can undergo several types of reduction. Catalytic hydrogenation can reduce the pyridine ring to a piperidine, although this process can be complicated by hydrodefluorination, particularly with fluorine at the C-2 position. A dearomatization-hydrogenation sequence might offer a more controlled approach. Alternatively, the chloro group on the phenyl ring can be selectively removed via catalytic hydrogenolysis (e.g., using H₂, Pd/C, and a base like triethylamine) or with reducing agents like zinc in acetic acid, a process known as reductive dehalogenation.

Oxidation Reactions

The most common oxidation reaction for a pyridine derivative is the formation of the corresponding pyridine N-oxide. This transformation is typically achieved by treating the pyridine with an oxidizing agent such as hydrogen peroxide in acetic acid or with meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide significantly alters the reactivity of the pyridine ring:

It activates the C-2 and C-6 positions towards nucleophilic attack.

It activates the C-4 position towards electrophilic attack (e.g., nitration). The N-oxide functionality can also be removed via reduction (e.g., with PCl₃) after serving its synthetic purpose.

Acid-Base Properties and Protonation Studies

The acid-base properties of pyridine and its derivatives are fundamentally centered on the lone pair of electrons on the nitrogen atom, which allows these compounds to act as weak bases. The basicity of the pyridine ring is significantly influenced by the electronic effects of its substituents. In the case of this compound, the presence of both a chloro and a fluoro substituent has a pronounced impact on its basicity and protonation behavior.

The nitrogen atom in the pyridine ring can accept a proton (H⁺), forming a pyridinium cation. The equilibrium of this protonation reaction is a measure of the compound's basicity, which is typically quantified by the pKa value of its conjugate acid. A lower pKa value indicates a weaker base.

Influence of Substituents on Basicity

The substituents on the this compound molecule, namely the 4-chlorophenyl group at the 2-position and the fluorine atom at the 3-position, are both electron-withdrawing. This property is crucial in determining the compound's acid-base characteristics.

Mesomeric (Resonance) Effect: While halogens can theoretically donate a lone pair of electrons through the mesomeric effect (+M), their strong inductive effect typically dominates in influencing the basicity of pyridines.

The net result of these electron-withdrawing effects is a significant reduction in the basicity of this compound. The protonation of the nitrogen atom is less favorable due to the decreased electron density.

Protonation Site

The primary site of protonation in this compound is the nitrogen atom of the pyridine ring. This is due to the presence of the localized, non-bonding lone pair of electrons on the nitrogen, which is the most available site for electrophilic attack by a proton.

Expected pKa Value

Summary of Substituent Effects on Basicity

SubstituentPositionElectronic EffectImpact on Nitrogen Lone Pair AvailabilityExpected Effect on Basicity
3-FluoroPyridine RingStrong -IDecreasesDecrease
4-ChlorophenylPyridine Ring-IDecreasesDecrease

This interactive table summarizes the electronic effects of the substituents on the basicity of the pyridine ring in this compound.

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Structural Modification

Bioisosteric replacement is another key design principle, where functional groups are exchanged for others with similar physical or chemical properties to enhance potency, selectivity, or metabolic stability. drughunter.com For the phenyl ring, common bioisosteres include other halogenated phenyl rings, various heterocycles, or even C(sp3)-rich motifs to alter properties like solubility and metabolic profile. drughunter.com For the pyridine (B92270) core, modifications can influence the molecule's basicity and hydrogen bonding capacity.

Atropisomerism, a type of axial chirality arising from hindered rotation around the C-C single bond connecting the two aromatic rings, is a critical design consideration. nih.gov Introducing bulky substituents adjacent to the inter-ring bond can create stable, non-interconverting enantiomers (atropisomers). nih.govstereoelectronics.org As these stable atropisomers can exhibit different biological activities and selectivity profiles, leveraging this feature has become a deliberate design strategy in medicinal chemistry. nih.govnih.gov The stability of these isomers is often classified by their half-life of racemization, with those having a long half-life being suitable for development as distinct chemical entities. nih.govacs.org

Synthesis of Pyridine Ring-Substituted Derivatives

Functionalization of the pyridine ring of 2-aryl-3-fluoropyridine structures is achieved through several modern synthetic methodologies. Late-stage functionalization via C-H activation is a powerful tool. For instance, direct fluorination of substituted pyridines can be accomplished using reagents like AgF₂, allowing for the introduction of additional fluorine atoms. nih.govacs.org The site of fluorination is often directed by the electronic properties of the existing substituents. nih.govacs.org

Palladium-catalyzed cross-coupling reactions are widely employed for installing carbon-based substituents. nobelprize.org The Suzuki-Miyaura coupling, which pairs an organoboron reagent with a halide, is a prominent example. libretexts.orgorganic-chemistry.org For a pyridine scaffold, pre-existing halides or triflates can be used as handles for coupling. For example, 2,5-dibromo-3-fluoropyridine (B126456) can serve as a starting material, where the bromine atoms are sequentially replaced through controlled cross-coupling reactions to introduce new aryl or alkyl groups. google.com The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity. nih.govacs.org

Nucleophilic aromatic substitution (SNAr) is another viable strategy, particularly given the activating effect of the pyridine nitrogen and the fluorine substituent. researchgate.net A halogen at the 2- or 6-position of the pyridine ring can be displaced by various nucleophiles, such as amines, alkoxides, or thiols, to generate a diverse library of derivatives. nih.govacs.org 2-Fluoropyridines are known to be highly reactive in SNAr reactions, often reacting much faster than their chloro- or bromo-counterparts. acs.org

Method Reagents/Catalyst Typical Application Reference
Suzuki-Miyaura CouplingPd(0) catalyst, Base, Arylboronic acidC-C bond formation at halogenated positions libretexts.orgorganic-chemistry.org
C-H FluorinationAgF₂Direct introduction of fluorine atoms nih.govacs.org
Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., R-OH, R-NH₂)Displacement of a halide to add new functional groups acs.orgresearchgate.net
Rhodium-Catalyzed C-H Functionalization[Cp*RhCl₂]₂/metal acetate (B1210297)Construction of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes nih.gov

Synthesis of Phenyl Ring-Substituted Derivatives

Modification of the 4-chlorophenyl ring largely relies on palladium-catalyzed cross-coupling reactions. nobelprize.org The chlorine atom itself can serve as a coupling handle, although it is generally less reactive than bromine or iodine. libretexts.org Suzuki-Miyaura coupling can be used to replace the chlorine with various aryl, heteroaryl, or alkyl groups, though it may require more forcing conditions or specialized catalyst systems compared to reactions with aryl bromides. organic-chemistry.org

Alternatively, other functional groups can be introduced onto the phenyl ring prior to its coupling with the pyridine core. For example, starting from a differently substituted phenylboronic acid, a wide array of derivatives can be synthesized. This approach allows for the incorporation of electron-donating or electron-withdrawing groups, which can systematically tune the electronic properties of the molecule. A general method involves the Suzuki-Miyaura cross-coupling of a substituted phenylboronic acid with a suitable 2-halo-3-fluoropyridine. claremont.edu This method is robust and tolerates a wide range of functional groups on the boronic acid partner.

The table below illustrates the versatility of the Suzuki-Miyaura reaction for creating phenyl ring-substituted derivatives.

Pyridine Precursor Boronic Acid Partner Catalyst System Product Reference
2-Bromo-3-fluoropyridine (B1272038)4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃2-(4-Methoxy-phenyl)-3-fluoro-pyridine claremont.edu
2-Chloro-3-fluoropyridine (B99640)4-Tolylboronic acid(NHC)Pd(cinn)Cl2-(4-Tolyl)-3-fluoro-pyridine researchgate.net
Pyridine-2-sulfonyl fluoride (B91410)4-Chlorophenylboronic acidPd(dppf)Cl₂2-(4-Chloro-phenyl)-pyridine claremont.edu

Synthesis of Bridged and Fused Ring Analogues

Creating more conformationally restricted analogues of 2-(4-Chloro-phenyl)-3-fluoro-pyridine involves the synthesis of bridged and fused ring systems. These modifications can lock the molecule into a specific conformation, which can be beneficial for improving binding affinity and selectivity for a biological target.

One advanced strategy for constructing such systems is the "cut-and-sew" reaction, which uses transition-metal catalysis to deconstruct and reassemble cyclic ketones. nih.gov This approach can create diverse bridged and fused scaffolds that are otherwise difficult to access. nih.gov For example, a substrate containing a cyclobutanone (B123998) tethered to an unsaturated moiety can undergo C-C bond activation and intramolecular insertion to form complex polycyclic systems. nih.gov

In medicinal chemistry, pyridine rings have been used as linkers to create bridged analogues of other biologically active biaryl compounds. nih.govacs.org For instance, in the design of combretastatin (B1194345) analogues, a pyridine ring was used to link two phenyl rings, creating a three-atom or four-atom bridge depending on the substitution pattern (e.g., 2,6-disubstituted vs. 2,5-disubstituted pyridine). nih.govacs.org This strategy can be directly applied to the this compound scaffold to generate novel, rigidified structures.

Conformational Analysis and Stereochemical Impact of Substituents

The conformational behavior of 2-arylpyridines is dominated by the rotation around the single bond connecting the two rings. When bulky substituents are present at the positions ortho to this bond (i.e., the 3-position of the pyridine and the 2'-position of the phenyl ring), rotation can be severely restricted, leading to atropisomerism. stereoelectronics.org The fluorine atom at the 3-position and a substituent at the 2'-position of the phenyl ring can create a sufficiently high barrier to rotation to allow for the isolation of stable enantiomeric atropisomers. nih.govstereoelectronics.org

The stereochemical impact of these substituents is significant. The size and electronic nature of the groups flanking the aryl-aryl bond dictate the rotational energy barrier and, consequently, the conformational stability of the atropisomers. acs.org Even in cases where the barrier is not high enough for room-temperature isolation (class 1 atropisomers), the molecule may adopt a specific, chiral conformation when bound to a biological target. nih.gov The introduction of fluorine can also influence the preferred conformation through steric and electronic effects, such as dipole-dipole interactions and the anomeric effect in related furanose ring systems. nih.gov

Spectroscopic and Computational Evaluation of Derivatives

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including the precise bond lengths, bond angles, and the dihedral angle between the pyridine and phenyl rings. mdpi.commdpi.com This technique is the gold standard for confirming the absolute configuration of stable atropisomers and for studying intermolecular interactions in the crystal lattice. mdpi.commdpi.comnih.gov

Computational methods, such as Density Functional Theory (DFT), complement experimental data by providing insights into molecular geometry, conformational preferences, and electronic properties. researchgate.net These calculations can be used to estimate the energy barriers for rotation around the aryl-aryl bond, predict the most stable conformers, and rationalize the observed spectroscopic data. nih.govresearchgate.net

Applications of 2 4 Chloro Phenyl 3 Fluoro Pyridine in Advanced Chemical Research

Utilization as a Building Block in Complex Organic Synthesis

The architecture of 2-(4-Chloro-phenyl)-3-fluoro-pyridine offers multiple reactive sites, making it a versatile building block for constructing elaborate organic molecules. The presence of two different halogen atoms on the pyridine (B92270) ring allows for selective and sequential reactions. Specifically, the fluorine atom at the 3-position and the chlorine atom on the phenyl group can be targeted by different synthetic transformations.

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of modern synthetic chemistry for creating carbon-heteroatom and carbon-carbon bonds. In halo-pyridines, the rate of SNAr is significantly influenced by the nature of the halogen. Fluorine, due to its high electronegativity, is an excellent leaving group in SNAr reactions, making fluoropyridines substantially more reactive than their chloro-analogs. acs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org This differential reactivity allows chemists to selectively replace the fluorine atom on the pyridine ring of this compound while leaving the chloro-substituent on the phenyl ring intact, or vice versa, under different reaction conditions. This selective functionalization is crucial for the efficient synthesis of complex molecules relevant to medicinal chemistry. nih.gov

Furthermore, the C-Cl bond on the phenyl ring and the C-H bonds on both aromatic rings can serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This multi-handle approach enables the stepwise introduction of diverse functional groups, facilitating the construction of intricate molecular frameworks from a single, well-defined starting material. The synthesis of diversely substituted 3-fluoropyridines has been demonstrated through methods like photoredox-mediated coupling, highlighting the utility of these structures in generating molecular diversity. acs.org

Table 1: Potential Synthetic Transformations Utilizing this compound

Reaction Type Target Site Reagents/Conditions Potential Product Class
Nucleophilic Aromatic Substitution (SNAr) C-F bond on pyridine Nucleophiles (e.g., R-OH, R-NH2, R-SH) with base Substituted 2-(4-Chloro-phenyl)-pyridines
Suzuki Cross-Coupling C-Cl bond on phenyl Aryl/alkyl boronic acids, Pd catalyst, base Tri-aryl or alkyl-di-aryl pyridine derivatives
Buchwald-Hartwig Amination C-Cl bond on phenyl Amines, Pd catalyst, base N-arylated 2-(phenyl)-3-fluoro-pyridine derivatives
C-H Activation/Functionalization Pyridine or Phenyl C-H bonds Transition metal catalysts (e.g., Pd, Rh, Ir) Directly functionalized biaryl systems

Potential as a Ligand in Catalysis

Pyridine and its derivatives are fundamental ligands in coordination chemistry and homogeneous catalysis. nih.gov The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to a wide variety of metal ions. nih.gov The compound this compound can function as a monodentate ligand, forming complexes with transition metals such as palladium, nickel, copper, and rhodium. nih.govacs.org

The electronic properties of the ligand are critical for the stability and reactivity of the resulting metal complex. In this compound, the electron-withdrawing nature of the fluorine and chlorine atoms, as well as the phenyl ring, reduces the electron density on the pyridine nitrogen. This modification of the ligand's electronic character can fine-tune the catalytic activity of the metal center. For example, in palladium(II) complexes, the basicity of the pyridine ligand can influence reaction yields in catalytic processes. nih.gov By modulating the electronic environment of the metal, such ligands can impact the efficiency, selectivity, and substrate scope of catalytic transformations, including cross-coupling reactions, carbonylations, and reductions. nih.gov While multidentate ligands like bipyridines and terpyridines are often favored for their strong chelation, substituted monodentate pyridine ligands are crucial for creating specific coordination geometries and reactive intermediates in catalysis. researchgate.netmdpi.com

Table 2: Comparison of Electronic Effects of Substituents on Pyridine Ligands

Ligand Substituent(s) Expected Effect on Nitrogen Basicity Potential Impact on Catalysis
Pyridine None Baseline Standard reference
4-Methylpyridine -CH3 (Electron-donating) Increased basicity May increase catalyst activity by enhancing metal-ligand bond strength
3-Fluoropyridine (B146971) -F (Electron-withdrawing) Decreased basicity May enhance catalyst stability or alter selectivity
This compound -F, -Ph-Cl (Electron-withdrawing) Significantly decreased basicity Can stabilize low-valent metal centers; may promote reductive elimination

Applications in Materials Science (e.g., Organic Electronics, Polymers)

The incorporation of fluorine atoms into organic molecules is a well-established strategy for developing high-performance materials. mdpi.com Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and specific electronic properties. mdpi.comnih.gov The this compound moiety, when integrated into larger conjugated systems or polymer backbones, can impart these desirable characteristics.

In the field of organic electronics, fluorination is a key tool for tuning the energy levels of molecular orbitals (HOMO and LUMO). rsc.org The high electronegativity of fluorine generally leads to a lowering of both HOMO and LUMO levels. This can facilitate electron injection from electrodes and enhance the material's resistance to oxidative degradation, which is a common failure mechanism in organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org

Furthermore, the presence of C-F bonds can influence the solid-state packing of molecules through non-covalent interactions, such as C-H···F hydrogen bonds. rsc.org This supramolecular organization is critical for efficient charge transport in organic semiconductors. The rigid, planarizable structure of the phenyl-pyridine core can promote π-stacking, another interaction vital for charge mobility. rsc.org Polymers containing fluorinated pyridine units may also exhibit low surface energy and hydrophobicity, properties valuable for creating protective coatings and advanced functional surfaces. nih.gov

Table 3: Influence of Fluorination on Properties of Organic Materials

Property General Effect of Fluorine Incorporation Relevance to this compound Based Materials
Electronic Properties Lowers HOMO/LUMO energy levels Improved electron injection and oxidative stability for organic electronics.
Thermal Stability Increased due to high C-F bond strength (~485 kJ/mol) Enhanced durability for materials used in high-temperature applications.
Solubility Can be modified; often increases in fluorinated solvents Tunable processability for device fabrication.
Intermolecular Interactions Can induce specific packing via C-H···F bonds and dipole interactions Control over solid-state morphology for optimized charge transport.
Surface Energy Generally lowered Potential for creating hydrophobic and chemically resistant surfaces.

Role as a Structural Motif in Agrochemical Research

Pyridine-containing compounds represent a significant class of modern agrochemicals, valued for their high efficiency and compatibility with the environment. agropages.com The introduction of halogen atoms, particularly fluorine, into these structures is a common strategy to modulate their physicochemical properties and, consequently, their behavior in biological systems. researchgate.net The this compound scaffold serves as a key structural motif in the discovery of new agrochemical candidates.

This biaryl framework is present in numerous bioactive molecules. Replacing a simple phenyl ring with a pyridine heterocycle can significantly alter a compound's properties, including its metabolic stability and transport characteristics within a target organism. jst.go.jp The specific substitution pattern of this compound is crucial. The chlorine atom on the phenyl ring and the fluorine atom on the pyridine ring allow for the fine-tuning of properties such as lipophilicity (fat solubility) and metabolic stability. researchgate.net For instance, the C-F bond is exceptionally stable and resistant to metabolic cleavage, which can prolong the active life of a molecule.

While this article excludes specific efficacy data, it is important to note the structural role of this motif in the design process. Chemists utilize such halogenated phenyl-pyridine cores as a foundational template, systematically modifying peripheral substituents to optimize molecular properties for agricultural applications. Many commercial pesticides and herbicides contain halogenated pyridine or phenylpyridine structures, underscoring the importance of this chemical class in crop protection research. nih.govmdpi.com

Table 4: Examples of Agrochemicals Featuring Halogenated Pyridine or Phenylpyridine Motifs

Compound Name Agrochemical Type Key Structural Feature
Fluazifop-butyl Herbicide 5-(trifluoromethyl)pyridin-2-yloxy group
Flonicamid Insecticide 4-(trifluoromethyl)nicotinamide structure
Flazasulfuron Herbicide 2-(trifluoromethyl)pyridine moiety
Picoxystrobin Fungicide Pyridine ring with ether linkage
Haloxyfop Herbicide Dichlorophenyl and trifluoromethylpyridine groups

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Chloro-phenyl)-3-fluoro-pyridine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated pyridine precursors and aryl boronic acids. Key parameters include:

  • Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
  • Solvent optimization (polar aprotic solvents like DMF or THF)
  • Temperature control (80–120°C for coupling efficiency)
  • Substitution reactions (e.g., sodium azide for azido derivatives) require strict pH control to avoid side products .

Q. What spectroscopic methods are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Fluorine coupling splits signals (e.g., 3-F substituent shows J values of 8–12 Hz). Chlorine's isotopic signature (3:1 M/M+2 ratio) aids molecular confirmation .
  • HRMS : Resolve molecular ion clusters (e.g., [M+H]+ with <2 ppm error) .
  • X-ray crystallography : Definitive structural proof via crystal lattice analysis (e.g., related fluorophenyl-pyridine structures ).

Q. How can researchers ensure purity during synthesis, and what analytical tools are essential?

  • Methodological Answer :

  • Monitor reactions via TLC (Rf comparison against standards) and HPLC-MS (≥95% purity threshold) .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data reported for derivatives of this compound?

  • Methodological Answer :

  • Conduct systematic SAR studies : Compare positional isomer effects (e.g., 3-F vs. 4-F substitution) and electronic impacts of chloro-phenyl orientation .
  • Validate purity rigorously: Impurities in trifluoromethyl analogues can skew bioactivity results .
  • Use crystallographic data to correlate 3D structure with activity (e.g., pyridine-protein interactions ).

Q. What advanced strategies improve reaction efficiency in multi-step syntheses involving fluoropyridine intermediates?

  • Methodological Answer :

  • Continuous flow chemistry : Optimize fluorine substitution steps with in-line ¹⁹F NMR monitoring .
  • Kinetic studies : Identify rate-limiting stages (e.g., lithiation at ≤-78°C for regioselectivity ).
  • Microwave-assisted synthesis : Reduce reaction times for coupling steps (e.g., 30 mins at 150°C ).

Q. How should computational modeling approaches be validated for studying target interactions of this compound?

  • Methodological Answer :

  • Perform DFT calculations : Map electrostatic potential surfaces to predict binding sites influenced by Cl/F substituents .
  • Validate with ITC binding assays and compare against crystallographic data (e.g., kinase inhibitor complexes ).
  • Use molecular dynamics simulations : Assess conformational stability in biological matrices .

Q. What experimental designs address challenges in synthesizing air- or moisture-sensitive derivatives?

  • Methodological Answer :

  • Use Schlenk techniques for anhydrous reactions .
  • Stabilize intermediates with Lewis acids (e.g., BF₃·Et₂O for fluorination ).
  • Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks ).

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility profiles of this compound derivatives?

  • Methodological Answer :

  • Compare salt forms (e.g., dihydrochloride salts enhance aqueous solubility ).
  • Standardize solvent systems (DMSO for in vitro assays vs. PEG-400 for in vivo ).
  • Analyze polymorphism via DSC and PXRD to identify crystalline vs. amorphous forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.